2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide
Description
This compound belongs to the thieno[2,3-d]pyrimidine family, a class of heterocyclic molecules notable for their diverse pharmacological activities, including antitumor, antimicrobial, and kinase-inhibitory properties. Its structure comprises a cyclopenta-fused thieno[2,3-d]pyrimidin-4-one core, a thioether linkage at position 2, and an acetamide group substituted with a pyridin-2-ylmethyl moiety. The compound’s synthesis likely involves alkylation of a thiol-containing pyrimidine intermediate with a chloroacetamide derivative, followed by purification via column chromatography .
Properties
IUPAC Name |
2-[(12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]-N-(pyridin-2-ylmethyl)acetamide | |
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| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2S2/c22-13(19-8-10-4-1-2-7-18-10)9-24-17-20-15(23)14-11-5-3-6-12(11)25-16(14)21-17/h1-2,4,7H,3,5-6,8-9H2,(H,19,22)(H,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUMLTWQOECFBDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC3=C2C(=O)NC(=N3)SCC(=O)NCC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide is a novel derivative in medicinal chemistry with potential biological activities. This article reviews its synthesis, characterization, and biological evaluations based on diverse sources.
The compound has the following chemical characteristics:
- IUPAC Name : this compound
- Molecular Formula : C14H15N3O2S
- Molecular Weight : 285.35 g/mol
- CAS Number : 371206-03-0
Synthesis
The synthesis of this compound typically involves the condensation of appropriate pyrimidine and thieno derivatives with a thioacetate. The reaction conditions can vary but generally require a suitable solvent and temperature to facilitate the formation of the desired product.
Biological Activity
Recent studies have highlighted several biological activities associated with this compound:
Antimicrobial Activity
Several derivatives of thienopyrimidine compounds have shown promising antibacterial and antifungal properties. For instance:
- Antibacterial Activity : Compounds containing similar structures have exhibited significant activity against Gram-positive and Gram-negative bacteria. The presence of the thioether linkage has been linked to enhanced antimicrobial efficacy compared to other derivatives .
Anticancer Properties
Research indicates that pyrimidine derivatives can act as effective anticancer agents. The compound's structure suggests potential inhibition of key enzymes involved in cancer cell proliferation:
- Mechanism of Action : It may inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .
- Case Studies : In vitro studies demonstrated that related compounds had IC50 values in the low micromolar range against various cancer cell lines .
Structure–Activity Relationship (SAR)
The biological activity is often influenced by structural modifications:
- Thioether Linkage : Enhances interaction with biological targets.
- Pyridine Substitution : Modulates lipophilicity and biological availability.
- Cyclopentathieno Framework : Provides a unique scaffold that may enhance binding affinity to target proteins.
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antiviral Applications
Recent studies have highlighted the antiviral potential of compounds related to thieno[2,3-d]pyrimidines. These compounds exhibit activity against various viral targets due to their ability to inhibit viral replication processes.
- Mechanism of Action : The thieno[2,3-d]pyrimidine scaffold has been shown to interfere with viral polymerases and other key enzymes involved in the viral life cycle. For instance, derivatives have demonstrated significant inhibition of reverse transcriptase in retroviruses, which is critical for viral replication .
- Case Study : A study published in MDPI reported that certain thieno[2,3-d]pyrimidine derivatives exhibited EC values ranging from 130 μM to 263 μM against various viral strains. The modifications at the C-2 and N-3 positions were crucial for enhancing biological activity .
Anticancer Applications
The compound's structural features suggest potential applications in oncology.
- Targeting Cancer Pathways : Research indicates that thieno[2,3-d]pyrimidines can target pathways involved in tumor growth and metastasis. Specific compounds have been identified as potent inhibitors of cellular GARFTase (Glycinamide ribonucleotide formyltransferase), an enzyme involved in purine biosynthesis that is often upregulated in cancer cells .
- Case Study : In a study focusing on pyrimidine derivatives, compounds similar to 2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(pyridin-2-ylmethyl)acetamide were shown to induce apoptosis in cancer cell lines through the modulation of key signaling pathways .
Data Table of Related Compounds and Their Activities
Chemical Reactions Analysis
Formation of the Thieno[2,3-d]pyrimidine Core
The synthesis of the thieno[2,3-d]pyrimidine ring typically employs a Gewald reaction or similar cyclization methods. For example, a one-pot reaction involving:
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N-acetyl-4-piperidone (as a ketone precursor)
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Ethyl 2-cyanoacetate (as a nitrile source)
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Elemental sulfur (as a sulfur source)
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Triethylamine (base)
This reaction forms the 4-oxo-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2(1H)-thione intermediate . Variations of this method may use alternative starting materials, such as β-keto esters or thiopyrimidinones, to achieve cyclization under reflux conditions .
Acetamide Formation
The acetamide moiety is typically synthesized via:
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Acetylation of amines using acetylating agents like acetic anhydride or chloroacetyl chloride .
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Coupling with pyridin-2-ylmethylamine using amide bond-forming reagents (e.g., EDCI/HOBt) under inert conditions .
Reaction Conditions
Analytical Methods for Reaction Monitoring
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Thin-layer chromatography (TLC) : Tracks reaction progress and purity.
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High-performance liquid chromatography (HPLC) : Confirms product homogeneity.
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Nuclear magnetic resonance (NMR) : Validates structural integrity (e.g., ¹H and ¹³C NMR spectra) .
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Mass spectrometry (MS) : Verifies molecular weight and fragmentation patterns .
Chemical Reactivity and Stability
The compound exhibits reactivity typical of amides and heterocycles:
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Hydrolysis : Under acidic/basic conditions, the amide bond may hydrolyze to a carboxylic acid.
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Nucleophilic substitution : The thio group may undergo reactions with electrophiles (e.g., alkyl halides) .
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Oxidation : Sensitive to strong oxidants due to the thioether moiety.
Biological Implications of Reaction Pathways
The synthesis strategy directly impacts the compound’s biological activity :
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Thieno[2,3-d]pyrimidine scaffold : Enables interaction with enzymes/receptors (e.g., BET proteins) .
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Thio group : Enhances pharmacokinetics and binding affinity .
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Acetamide linkage : Modulates solubility and cellular permeability .
Challenges and Optimization Strategies
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Yield and purity : Multi-step reactions often require precise temperature control and solvent selection (e.g., DMF vs. ethanol) .
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Scalability : One-pot methods (e.g., Gewald reaction) reduce intermediate isolation steps .
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Selectivity : Use of orthogonal protecting groups may improve functional group differentiation during synthesis .
Comparison with Similar Compounds
Key Observations :
- Chlorophenyl vs. Pyridine : The 4-chlorophenyl group in analogues increases lipophilicity (logP ~3.5–4.0), whereas the pyridine in the target compound balances hydrophilicity (predicted logP ~2.8–3.2) .
- Steric Effects : Bulky substituents like isopropylphenyl may reduce off-target interactions but could lower binding affinity to compact active sites.
Q & A
Q. What synthetic methodologies are commonly employed for preparing thieno[2,3-d]pyrimidine derivatives like the target compound?
The synthesis typically involves alkylation of thiopyrimidinones with substituted chloroacetamides. For example, sodium methylate (2.6–2.8-fold molar excess) facilitates the reaction of 6-methyl-2-thiopyrimidin-4-one with N-aryl-substituted 2-chloroacetamides under reflux conditions . Optimization includes using triethylamine (TEA) as a base and heating at 80°C for 12 hours to achieve moderate yields (e.g., 53% for analogous structures) .
Q. How is the structural integrity of the compound validated post-synthesis?
Characterization relies on 1H NMR , LC-MS , and elemental analysis. For example, NMR signals for cyclopenta-thienopyrimidine protons appear at δ 2.43–3.18 ppm (CH2 groups), while pyridine protons resonate at δ 8.33 ppm. LC-MS confirms molecular ions (e.g., [M+H]+ at m/z 326.0 for related compounds) .
Q. What are the primary challenges in purifying this compound?
Separation of regioisomers or byproducts (e.g., unreacted thiopyrimidinones) requires column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Analytical HPLC (C18 columns, acetonitrile/water mobile phases) is critical for assessing purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity?
Systematic variation of solvents (DMF vs. THF), bases (TEA vs. K2CO3), and stoichiometric ratios (1:1 to 1:3 of thiopyrimidinone:chloroacetamide) is recommended. For instance, using DMF with TEA at 80°C increases nucleophilic substitution efficiency by stabilizing intermediates . Kinetic studies (e.g., monitoring via TLC or in-situ IR) can identify rate-limiting steps, such as thiolate anion formation .
Q. What strategies resolve contradictions in biological activity data for structural analogs?
Discrepancies in antimicrobial or kinase inhibition results may arise from stereochemical variations or impurities. Orthogonal assays (e.g., enzyme-linked immunosorbent assays vs. cell-based viability tests) and chiral HPLC separation of enantiomers are essential for validating structure-activity relationships .
Q. How can computational methods guide the design of derivatives with enhanced activity?
Molecular docking (e.g., targeting FLT3 kinase) and density functional theory (DFT) calculations predict binding affinities and electronic properties. Focus on modifying the pyridin-2-ylmethyl acetamide moiety to enhance hydrogen bonding with active-site residues (e.g., Asp698 in FLT3) .
Q. What experimental evidence supports the compound’s stability under physiological conditions?
Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS degradation profiling identify labile groups (e.g., the 4-oxo group). Buffered solutions (pH 7.4 PBS) simulate in vivo conditions, while mass spectrometry detects hydrolysis products like free thiols .
Methodological Considerations
Q. Which analytical techniques are critical for quantifying trace impurities?
High-resolution mass spectrometry (HRMS) and 2D NMR (e.g., HSQC, HMBC) differentiate isobaric impurities. For example, HMBC correlations between the pyrimidine C-2 and thioether sulfur confirm regiochemistry .
Q. How should researchers address solubility limitations in biological assays?
Use co-solvents like DMSO (≤0.1% v/v) or cyclodextrin-based formulations. Pre-formulation studies (e.g., dynamic light scattering) assess aggregation tendencies. For in vitro assays, sonication and serial dilution in culture media are recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
